molecular formula C23H17NO4 B2518909 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923210-92-8

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B2518909
CAS No.: 923210-92-8
M. Wt: 371.392
InChI Key: HELDEWDLKJQHIZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 4-methoxyphenyl group at position 2 and a benzamide moiety at position 6. Chromen-4-one (or 4H-chromen-4-one) scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)21-14-20(25)19-12-9-17(13-22(19)28-21)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDEWDLKJQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and IL/ZrCl4 catalyst is gaining popularity due to its green chemistry approach and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzamide Moieties

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents on the aromatic rings or the presence of heterocyclic systems. Key examples include:

Table 1: Comparison of Selected Benzamide Derivatives
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Properties/Activities Reference
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide (Target) Chromen-4-one 4-Methoxyphenyl, Benzamide (C-7) Not Reported Not Given Potential PTP1B inhibition -
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e) Imidazole-Benzamide 4-Methoxyphenyl, Dicyanoimidazole 262–265 82 High thermal stability
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (28) Propenyl-Benzamide 4-Methoxyphenyl, Propenyl, Acetamido Not Reported 72 PTP1B inhibition, anti-diabetic
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Chromen-4-one 2-Methylphenyl, Chloro, Benzamide (C-6) Not Reported Not Given Structural isomer (C-6 vs. C-7)
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Oxazolone-Benzamide 4-Methoxyphenyl, Sulfamoyl Not Reported Not Given Anti-hyperglycemic activity

Impact of Substituents on Physicochemical Properties

  • Methoxy Groups : The 4-methoxyphenyl substituent (common in compounds 4e, 28, and the target) improves solubility due to its electron-donating nature. For example, compound 4e exhibits a melting point of 262–265°C, reflecting strong intermolecular interactions from polar nitrile groups on the imidazole ring .
  • Chloro vs.
  • Heterocyclic Additions: Imidazole-based derivatives (e.g., 4e) show higher melting points (>250°C) compared to non-heterocyclic analogues, likely due to hydrogen bonding from nitrile groups .

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic compound belonging to the class of chromone derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chromenone core substituted with a methoxyphenyl group and a benzamide moiety. Its molecular formula is C20H17O3C_{20}H_{17}O_3, with a molar mass of approximately 319.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H17O3
Molar Mass319.35 g/mol

1. Antioxidant Activity

This compound has been evaluated for its antioxidant properties through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests.

Research Findings:
In vitro studies demonstrated that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants. The DPPH assay indicated an IC50 value of approximately 30 µg/mL, suggesting its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging30
Total Antioxidant CapacitySignificant activity

2. Anticancer Activity

The cytotoxic effects of this compound were tested against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells.

Case Study:
A study reported that the compound exhibited promising cytotoxicity with IC50 values of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent.

Cell LineIC50 Value (µg/mL)
A-549 (Lung)22.09
MCF-7 (Breast)6.40

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Research Findings:
Molecular docking studies revealed that the compound binds effectively to the active site of AChE, with binding free energies comparable to known inhibitors. The inhibition constant (Ki) was determined to be around 0.15 µM, showcasing its potential as a therapeutic agent for cognitive disorders.

EnzymeKi Value (µM)
Acetylcholinesterase0.15

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism: The compound may donate electrons to free radicals, neutralizing them and preventing oxidative stress.
  • Cytotoxic Mechanism: It likely induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
  • Enzyme Inhibition: By binding to AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission in the nervous system.

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